Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some thiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biological pathways, leading to their observed biological effects .
The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
The action of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances, which can affect their stability, solubility, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in material synthesis and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with diverse biological activities.
2-Methylbenzothiazole: Known for its specific inhibition of monoamine oxidase B (MAO-B).
Indole Derivatives: Compounds with similar aromatic structures and biological activities .
Uniqueness
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxybenzamido group enhances its potential as a therapeutic agent compared to other benzothiazole derivatives.
Properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-7-8-14-15(10-12)25-18(19-14)20-16(21)11-5-4-6-13(9-11)23-2/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWUBIOOYHAYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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